benzyl N-ethylcarbamate
Overview
Description
Benzyl N-ethylcarbamate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Kinetics and Mechanisms in Chemical Reactions
The study of benzyl N-ethylcarbamate in chemical reactions provides valuable insights into kinetics and mechanisms. For instance, the elimination kinetics of ethyl N-benzyl-N-cyclopropylcarbamate, a related compound, were explored, revealing a homogeneous, unimolecular process obeying a first-order rate law, with products including ethylene and carbon monoxide (Luiggi et al., 2002). Similarly, the aminolysis of aryl N-ethyl thionocarbamates showed rate variations based on cooperative effects of atom pairs, providing insights into reaction mechanisms (Oh et al., 2005).
Synthesis and Characterization in Nanotechnology
In nanotechnology, this compound derivatives find applications in the synthesis and characterization of complex compounds. For example, a compound with this compound was used in the synthesis of Europium complex nanowires, showcasing its potential in creating novel nanostructures (Li et al., 2002).
Catalysis and Organic Synthesis
In the field of organic synthesis, this compound derivatives are used as catalysts and intermediates. For instance, a chiral N-mesyloxycarbamate was used for rhodium-catalyzed stereoselective C-H amination reactions, yielding benzylic and propargylic amines (Lebel et al., 2012). This highlights the role of such compounds in facilitating complex chemical transformations.
Pharmaceutical Applications
In pharmaceutical research, this compound derivatives are investigated for their potential in drug delivery systems. For example, the study of poly(ethylene glycol) prodrugs of amine-containing compounds employed this compound derivatives to enhance drug solubility and bioavailability (Greenwald et al., 1999).
Properties
IUPAC Name |
benzyl N-ethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-11-10(12)13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPJFFOLNINEFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495661 | |
Record name | Benzyl ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65935-09-3 | |
Record name | Benzyl ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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